1-Pentyl-4-(trifluoroethenyl)cyclohexane
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Overview
Description
1-Pentyl-4-(trifluoroethenyl)cyclohexane is a chemical compound characterized by a cyclohexane ring substituted with a pentyl group and a trifluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-4-(trifluoroethenyl)cyclohexane typically involves the reaction of cyclohexane derivatives with pentyl and trifluoroethenyl substituents. One common method includes the use of cyclohexanone as a starting material, which undergoes alkylation with pentyl halides in the presence of a strong base. The resulting intermediate is then subjected to a trifluoroethenylation reaction using trifluoroethylene under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and trifluoroethenylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-4-(trifluoroethenyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 1-pentyl-4-(trifluoroethyl)cyclohexane.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Pentyl-4-(trifluoroethenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-Pentyl-4-(trifluoroethenyl)cyclohexane involves its interaction with specific molecular targets. The trifluoroethenyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular pathways by altering the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
- 1-Pentyl-4-(trifluoromethyl)cyclohexane
- 1-Pentyl-4-(trifluoroethyl)cyclohexane
- 1-Pentyl-4-(trifluoropropyl)cyclohexane
Comparison: 1-Pentyl-4-(trifluoroethenyl)cyclohexane is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields .
Properties
CAS No. |
600728-79-8 |
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Molecular Formula |
C13H21F3 |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-pentyl-4-(1,2,2-trifluoroethenyl)cyclohexane |
InChI |
InChI=1S/C13H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(14)13(15)16/h10-11H,2-9H2,1H3 |
InChI Key |
MLBQSHYPMQSMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=C(F)F)F |
Origin of Product |
United States |
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